Stereochemical Complexity: 5-Methyl Introduces Four Stereoisomers vs. Two for Flumexadol
The 5-methyl substituent on the morpholine ring creates a second asymmetric carbon centre (in addition to the C-2 position bearing the 3-trifluoromethylphenyl group), yielding four stereoisomers (two diastereomeric pairs of enantiomers) [1]. In contrast, flumexadol (2-[3-(trifluoromethyl)phenyl]morpholine, CAS 30914-89-7) possesses only one stereocentre at C-2 and exists as two enantiomers [1]. EP 0140359 explicitly acknowledges this stereochemical consequence: 'When R′ is methyl, the compounds of formula (I) have two asymmetric carbon atoms… may therefore exist in four stereoisomeric forms' [1].
| Evidence Dimension | Number of stereogenic centres and resultant stereoisomers |
|---|---|
| Target Compound Data | 2 asymmetric centres (C-2 and C-5); 4 stereoisomers (2 diastereomeric pairs) |
| Comparator Or Baseline | Flumexadol: 1 asymmetric centre (C-2 only); 2 enantiomers |
| Quantified Difference | 2× more stereocentres; 2× more stereoisomers |
| Conditions | Structural analysis based on the 5-methyl-2-phenylmorpholine scaffold defined in EP 0140359 |
Why This Matters
For laboratories conducting stereoselective SAR or chiral resolution studies, the title compound offers a richer stereochemical matrix for probing receptor interactions than flumexadol, enabling the exploration of diastereomer-specific pharmacology inaccessible with the 5-des-methyl analog.
- [1] European Patent EP 0140359 A1 (1985). Morpholine derivatives. Beecham Group plc. Lines 18–22: discussion of two asymmetric carbon atoms when R′ = methyl, resulting in four stereoisomeric forms. View Source
